6-Bromohexahydrofuro(3,2-b)furan-3-ol
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Overview
Description
6-Bromohexahydrofuro(3,2-b)furan-3-ol is a chemical compound with the molecular formula C6H9BrO3 It is characterized by a bromine atom attached to a hexahydrofurofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromohexahydrofuro(3,2-b)furan-3-ol typically involves the bromination of hexahydrofurofuran derivatives. One common method includes the reaction of hexahydrofurofuran with bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Bromohexahydrofuro(3,2-b)furan-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of hexahydrofurofuran derivatives without the bromine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Substitution: Formation of various substituted hexahydrofurofuran derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hexahydrofurofuran without the bromine substituent.
Scientific Research Applications
6-Bromohexahydrofuro(3,2-b)furan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromohexahydrofuro(3,2-b)furan-3-ol involves its interaction with specific molecular targets. The bromine atom and the furan ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorohexahydrofuro(3,2-b)furan-3-ol
- 6-Iodohexahydrofuro(3,2-b)furan-3-ol
- Hexahydrofuro(3,2-b)furan-3-ol
Uniqueness
6-Bromohexahydrofuro(3,2-b)furan-3-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro and iodo analogs, the bromine derivative exhibits different reactivity and stability. The hexahydrofurofuran ring system also contributes to its unique structural and functional characteristics.
Properties
CAS No. |
93840-49-4 |
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Molecular Formula |
C6H9BrO3 |
Molecular Weight |
209.04 g/mol |
IUPAC Name |
6-bromo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C6H9BrO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2H2 |
InChI Key |
CYDSHUXBYGPGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)Br)O |
Origin of Product |
United States |
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